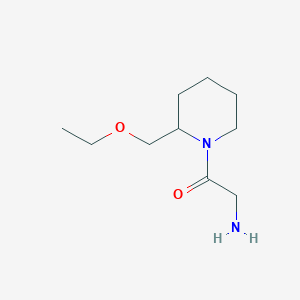

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-2-14-8-9-5-3-4-6-12(9)10(13)7-11/h9H,2-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALQCJYLSCKUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperidine with Ethoxymethyl Group

One common approach to introduce the 2-(ethoxymethyl) substituent on piperidine involves alkylation of 2-piperidone or 2-substituted piperidines with ethoxymethyl halides or related electrophiles.

- Method: React 2-piperidone or a protected 2-hydroxypiperidine derivative with ethoxymethyl chloride or bromide under basic conditions to form 2-(ethoxymethyl)piperidine intermediates.

- Reagents: Ethoxymethyl halides, bases such as potassium carbonate or sodium hydride.

- Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures (room temperature to 60 °C).

- Notes: Control of regioselectivity is crucial to avoid over-alkylation or substitution at undesired positions.

Formation of the Amino Ethanone Moiety

The amino ethanone group (2-aminoacetyl) attached to the nitrogen of the piperidine ring can be introduced via acylation or reductive amination strategies.

- Method A: Acylation of Piperidine Nitrogen

- React 2-(ethoxymethyl)piperidine with 2-chloroacetyl chloride or 2-bromoacetyl bromide to form the corresponding this compound after substitution of the halide by ammonia or an amine source.

- Conditions: Use of base (e.g., triethylamine) to scavenge HCl, low temperatures to avoid side reactions.

- Method B: Reductive Amination

- Condense 2-(ethoxymethyl)piperidine with glyoxylic acid derivatives or 2-oxoacetate esters followed by reduction using sodium cyanoborohydride or catalytic hydrogenation.

- This method allows formation of the amino ethanone moiety via imine intermediate reduction.

Data Table Summarizing Preparation Methods

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes | Yield / Reference |

|---|---|---|---|---|

| 1 | 2-Piperidone or 2-hydroxypiperidine | Ethoxymethyl chloride, base (K2CO3, NaH) | Alkylation at 2-position to form 2-(ethoxymethyl)piperidine | Moderate to good yields |

| 2 | 2-(Ethoxymethyl)piperidine | 2-Chloroacetyl chloride, base (Et3N) | Acylation at piperidine nitrogen to form ethanone moiety | High yields, controlled conditions |

| 3 | 2-(Ethoxymethyl)piperidine + 2-oxoacetate esters | Reductive amination (NaBH3CN or H2/Pd) | Formation of amino ethanone via imine intermediate | Moderate to high yields |

| 4 | Protected intermediates | Carbamate formation/deprotection | Protecting group strategies to improve selectivity | Dependent on protecting groups |

| 5 | Alternative Michael addition/Wittig reaction | Triphenylphosphine, dialkyl acetylenedicarboxylate, mild conditions | One-pot synthesis of nitrogen heterocycles with keto and amino groups | 90%+ yields reported for related systems |

Detailed Research Findings and Notes

- Regioselectivity and Stereochemistry: The ethoxymethyl group at the 2-position of piperidine requires selective alkylation, which can be challenging due to possible side reactions at other nucleophilic sites. Protecting groups and choice of base/solvent are critical.

- Reaction Conditions: Mild to moderate temperatures favor selective alkylation and acylation steps. Strong bases or harsh conditions may lead to polymerization or decomposition.

- Purification: Column chromatography or crystallization is typically used to isolate the target compound. Final products are characterized by NMR, IR, and MS to confirm structure.

- Analogous Syntheses: Related piperidine derivatives with amino ethanone groups have been synthesized using similar strategies, supporting the feasibility of these methods.

- Biological Activity Considerations: Preparation methods often aim to preserve stereochemistry and purity due to the compound's potential biological applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as an

Biological Activity

2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one, known by its CAS number 1507158-01-1, is a compound featuring a piperidine ring with an ethoxymethyl substitution and an amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and neuropharmacology.

The molecular formula of this compound is C10H20N2O2. It possesses a piperidine structure which is significant in various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.28 g/mol |

| IUPAC Name | 2-amino-1-[2-(ethoxymethyl)piperidin-1-yl]ethanone |

| InChI Key | OALQCJYLSCKUKA-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer activities. For instance, derivatives of piperidine have been shown to inhibit cell growth in various cancer cell lines, including:

- HeLa (cervical carcinoma)

- HCT116 (colorectal carcinoma)

- A549 (lung adenocarcinoma)

A comparative analysis of similar compounds revealed that modifications to the piperidine ring can enhance cytotoxicity against these cell lines. For example, certain analogs demonstrated IC50 values as low as 8.7 µg/mL against hepatocellular carcinoma cells, indicating potent anticancer activity .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Piperidine derivatives are often explored for their ability to modulate neurotransmitter systems, particularly through interactions with receptors such as:

- Dopamine receptors

- Serotonin receptors

Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may also possess such properties .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression and induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as the VEGF signaling cascade, which is crucial for tumor angiogenesis .

- Neurotransmitter Interaction : The compound could influence neurotransmitter levels and receptor activity, contributing to its potential neuroactive effects.

Case Studies and Research Findings

Several studies have explored the biological effects of piperidine derivatives, providing insights into their therapeutic potential:

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated a series of piperidine derivatives for their cytotoxic effects on various cancer cell lines. The findings indicated that modifications to the ethoxymethyl group significantly impacted the compounds' efficacy against cancer cells, with some derivatives showing promising results in vivo .

Study 2: Neuropharmacological Evaluation

Another research effort focused on assessing the anxiolytic properties of piperidine-based compounds in rodent models. The results demonstrated that certain derivatives could reduce anxiety-like behaviors, suggesting a potential therapeutic application for anxiety disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other piperidin-1-yl ethanone derivatives, differing primarily in substituents on the piperidine ring and the aminoethyl ketone backbone. Below is a comparative analysis of key analogs:

Key Comparative Insights:

Bioactivity Modulation: The anti-HIV-1 RT activity of 2-amino-1-(piperazin-1-yl)ethan-1-one derivatives highlights the importance of the aminoethyl ketone core. The absence of an ethoxymethyl group in this analog suggests that bulkier substituents (e.g., ethoxymethyl) may alter binding kinetics or metabolic stability.

Physicochemical Properties: The ethoxymethyl group in the target compound likely enhances solubility compared to lipophilic substituents like the cyclopropylmethylamino group in or the bromophenyl group in .

Synthetic Pathways :

- The synthesis of 2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one involves rhodium-catalyzed coupling and diazo transfer , whereas anti-HIV derivatives use conventional amination and condensation . The ethoxymethyl group may require specialized protection-deprotection strategies during synthesis.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-1-(2-(ethoxymethyl)piperidin-1-yl)ethan-1-one, and how can reaction yields be improved?

Methodological Answer: Synthesis typically involves coupling a piperidine derivative with an ethanone precursor. For example, nucleophilic substitution reactions using 2-(ethoxymethyl)piperidine and bromoacetylated amines under reflux in aprotic solvents (e.g., DMF or acetonitrile) can yield the target compound. Column chromatography with gradients of ethyl acetate/hexane is recommended for purification . To improve yields:

- Optimize reaction temperature (40–60°C) and stoichiometry (1:1.2 molar ratio of piperidine to bromoacetyl precursor).

- Use catalysts like K₂CO₃ to enhance nucleophilicity.

- Monitor reaction progress via TLC or LC-MS to minimize side products.

Q. How can the structural identity and purity of this compound be confirmed?

Methodological Answer:

- NMR Spectroscopy: Compare ¹H/¹³C NMR peaks with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include the ethoxymethyl group (δ ~3.4–3.6 ppm for CH₂O) and the piperidine ring protons (δ ~1.4–2.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₁H₂₁N₂O₂: 237.1602) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with a mobile phase of water/acetonitrile (70:30) at 1.0 mL/min .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding affinities. Input the compound’s 3D structure (optimized via Gaussian at the B3LYP/6-31G* level) into target protein active sites (e.g., fungal cytochrome P450 enzymes for fungicidal activity studies) .

- Pharmacokinetic Properties: Calculate LogP (-1.73 at pH 7.4) and polar surface area (82.89 Ų) to predict membrane permeability and bioavailability .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Standardized Assays: Re-evaluate activity using uniform protocols (e.g., fungicidal assays on Botrytis cinerea with spore germination inhibition measured at 24–48 hours) .

- Control for Degradation: Perform stability studies (HPLC at 0, 6, 12, 24 hours) to rule out compound decomposition under assay conditions .

- Statistical Analysis: Apply ANOVA to compare datasets, and use Hill slopes to assess dose-response curve reliability .

Q. What strategies are recommended for studying the compound’s stability and degradation pathways?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation products via LC-MS/MS .

- Pyrolysis Analysis: Use GC-MS to identify thermal breakdown products (e.g., ethoxymethyl fragments or piperidine derivatives) at 300–400°C .

- pH-Dependent Stability: Measure half-life in buffers (pH 1.2–7.4) to simulate gastrointestinal and physiological environments .

Handling and Safety Recommendations

- Storage: Store at -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .

- PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis .

- Waste Disposal: Neutralize with dilute acetic acid before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.